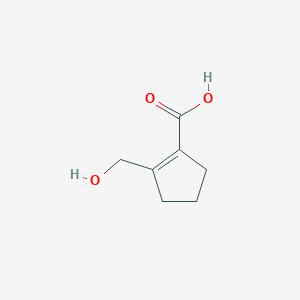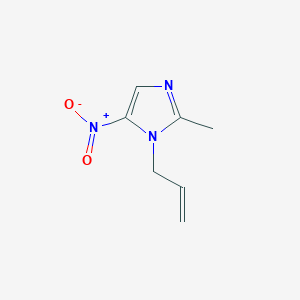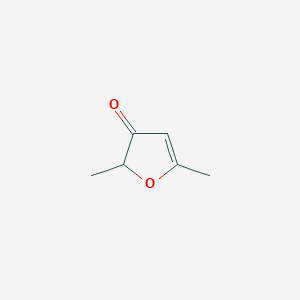
2,5-Dimethyl-3(2H)-furanone
Overview
Description
Synthesis Analysis
2,5-Dimethyl-3(2H)-furanone is synthesized through various chemical and biotechnological methods. Schwab (2013) reviews the latest advances in the synthesis of this compound, highlighting the importance of understanding the biosynthetic enzymes involved for developing biotechnological processes (Schwab, 2013). Furthermore, the Vilsmeier-Haak reaction offers a pathway to synthesize β-substituted furans, including derivatives of 2,5-dimethyl-3(2H)-furanone, showcasing the versatility in synthetic approaches for this compound (Krapivin et al., 1999).
Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-3(2H)-furanone and its derivatives has been elucidated through various chemical reactions and analytical methods. The Vilsmeier-Haak reaction, for instance, provides insight into the molecular structures of certain derivatives, proving the utility of x-ray diffraction analysis for determining the key compounds' structures (Krapivin et al., 1999).
Chemical Reactions and Properties
2,5-Dimethyl-3(2H)-furanone undergoes various chemical reactions that highlight its chemical properties and potential applications. For instance, it is involved in the Maillard reaction, contributing to the formation of aroma compounds in foods. The compound's formation through methylglyoxal, a Maillard reaction intermediate, indicates its significance in food chemistry and potential physiological effects when inhaled (Wang & Ho, 2008).
Physical Properties Analysis
The physical properties of 2,5-dimethyl-3(2H)-furanone, such as its aroma characteristics, play a crucial role in its application in the flavor and perfume industry. Its dilute solutions exhibit a strawberry-like flavor, while concentrates present a caramel-like aroma. These properties make it a vital component in enhancing the sensory attributes of food products and in the creation of aroma compounds (Arihara et al., 2019).
Chemical Properties Analysis
The antimicrobial properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) have been explored, demonstrating broad-spectrum antimicrobial activities. This suggests potential applications of DMHF as an anti-infective agent against microbial infections, including those caused by clinically isolated antibiotic-resistant strains. Such studies highlight the compound's significance beyond its sensory properties, extending into medical and pharmaceutical applications (Sung et al., 2007).
Scientific Research Applications
Aroma and Flavor Applications : 2,5-Dimethyl-3(2H)-furanone is a key flavor compound in many fruits and is highly appreciated in the food industry for its attractive sensory properties. It is synthesized in fruits through enzymatic steps and also as a product of the Maillard reaction. This compound plays a significant role in imparting flavor and odor in various fruits and foodstuffs due to its low perception thresholds (Schwab, 2013).
Occurrence in Berries and Fruits : It has been identified as a significant flavorant in several fruits and berries, such as arctic brambles, mangoes, and strawberries. This compound is also used worldwide as a flavoring for foods, beverages, and cosmetics, with its global sales around $100 million (Kallio, 2018).
Thermodynamic Properties : The solubility and thermodynamic properties of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvents have been studied, which can extend the application range of this compound (Xu et al., 2016).
Quantitative Determination in Foods : A stable isotope dilution assay has been developed for the quantitative determination of this compound in fresh and processed fruits, which helps in understanding its concentration and effects in various food products (Sen et al., 1991).
Biological and Medical Applications : Studies have also looked into its absorption by human intestinal epithelial cells and its potential roles as an antioxidant and anticarcinogen. Its high absorption rate suggests its significant bioavailability and potential health impacts (Stadler, Somoza, & Schwab, 2009).
Antimicrobial Properties : Research has shown that 2,5-Dimethyl-4-hydroxy-3(2H)-furanone exhibits antimicrobial activities and could potentially serve as an anti-infective agent against human microbial infections (Sung et al., 2007).
Future Directions
The future directions for research on 2,5-Dimethyl-3(2H)-furanone could include further investigation into its synthesis, mechanism of action, and potential applications. For example, it could be explored as a potential therapeutic tool against infections caused by multidrug-resistant bacteria and fungi .
properties
IUPAC Name |
2,5-dimethylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOSVCXGWPDUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864502 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid / sweet herbaceous aroma | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.041-1.057 | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,5-Dimethyl-3(2H)-furanone | |
CAS RN |
14400-67-0 | |
| Record name | 2,5-Dimethyl-3(2H)furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73O869QGB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dimethyl-3(2H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



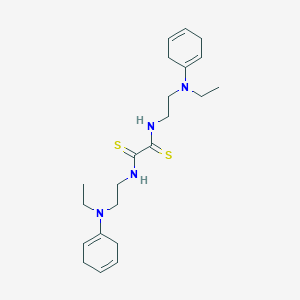
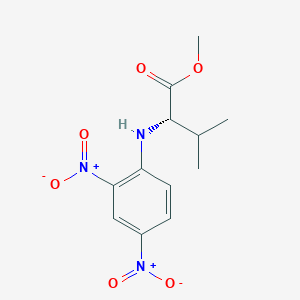

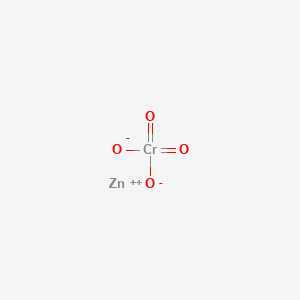
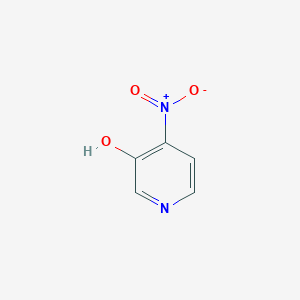
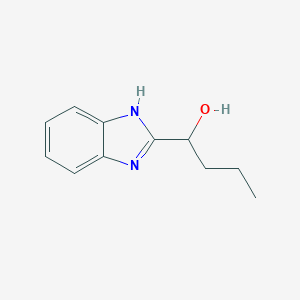
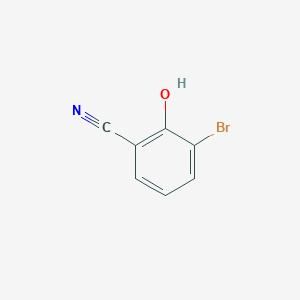
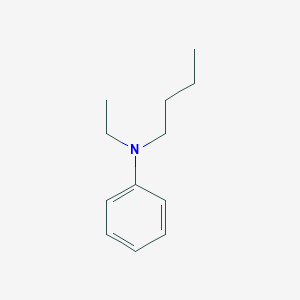

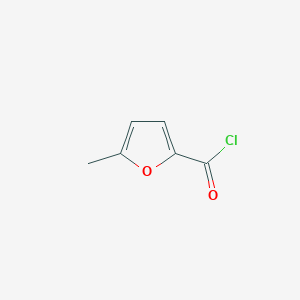

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
